molecular formula C5H13NO3S B13564780 (2S)-1-methoxy-N-methylpropane-2-sulfonamide

(2S)-1-methoxy-N-methylpropane-2-sulfonamide

Cat. No.: B13564780
M. Wt: 167.23 g/mol
InChI Key: YGYNIAOIIOVIMP-YFKPBYRVSA-N
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Description

(2S)-1-methoxy-N-methylpropane-2-sulfonamide is an organic compound with a specific stereochemistry, indicated by the (2S) configuration This compound is characterized by the presence of a methoxy group, a methyl group, and a sulfonamide group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-methoxy-N-methylpropane-2-sulfonamide typically involves the reaction of a suitable sulfonyl chloride with a secondary amine. One common method is the reaction of methanesulfonyl chloride with N-methylpropan-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methoxy-N-methylpropane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like halides or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

(2S)-1-methoxy-N-methylpropane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-methoxy-N-methylpropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-methyl-3-phenylpropanoic acid: Another compound with a similar stereochemistry but different functional groups.

    (2S)-naringenin: A flavonoid with a similar (2S) configuration but different chemical properties.

Uniqueness

(2S)-1-methoxy-N-methylpropane-2-sulfonamide is unique due to its combination of a methoxy group, a methyl group, and a sulfonamide group, which confer specific chemical reactivity and potential biological activity. Its stereochemistry further enhances its specificity in interactions with biological targets.

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

(2S)-1-methoxy-N-methylpropane-2-sulfonamide

InChI

InChI=1S/C5H13NO3S/c1-5(4-9-3)10(7,8)6-2/h5-6H,4H2,1-3H3/t5-/m0/s1

InChI Key

YGYNIAOIIOVIMP-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](COC)S(=O)(=O)NC

Canonical SMILES

CC(COC)S(=O)(=O)NC

Origin of Product

United States

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